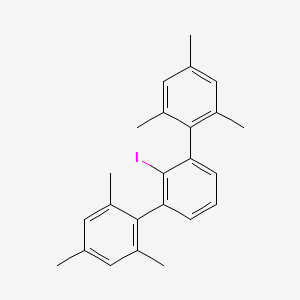

2,6-Dimesitylphenyl iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimesitylphenyl iodide typically involves the iodination of 2,6-dimesitylphenyl precursors. One common method is the reaction of 2,6-dimesitylphenyl bromide with sodium iodide in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the bromide to the iodide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those employed in laboratory synthesis. The use of efficient purification techniques such as recrystallization or column chromatography is essential to obtain high-purity products suitable for industrial applications.

化学反応の分析

Synthetic Routes and Ligand Formation

Dmp-I serves as a precursor for phosphorus-containing ligands. Its reaction with n-BuLi generates a lithiated intermediate, which reacts with PCl₃ to form 2,6-dimesitylphenyldichlorophosphine (Dmp-PCl₂) ( ). This intermediate is critical for synthesizing phosphaalkenes and diphosphenes:

textDmp-I + n-BuLi → Dmp-Li Dmp-Li + PCl₃ → Dmp-PCl₂

Coordination Chemistry

Dmp-I derivatives form stable complexes with transition metals. For example:

-

Nickel Complexes : Reaction of Dmp-I with nickel(0) complexes leads to hydride phosphide species like [NiH{P(Dmp)(H)}(dtbpe)] (dtbpe = 1,2-bis(di-tert-butylphosphino)ethane). These complexes exhibit catalytic activity in C–P bond formation ( ).

-

Boron Reagents : Treatment of Dmp-P(Dmp) with B(C₆F₅)₃ in THF generates Lewis acid-base adducts, highlighting its utility in main-group chemistry ( ).

Radical Cation Generation

Oxidation of Dmp-I derivatives produces stable radical cations. For instance, lithiated Dmp-I reacts with sulfur to form bis(m-terphenyl)disulfide, which oxidizes to [(2,6-Mes₂C₆H₃S)₂]˙⁺ ( ). These radicals are characterized by EPR spectroscopy and crystallography.

| Compound | Oxidation Agent | Product | Application |

|---|---|---|---|

| (2,6-Mes₂C₆H₃S)₂ | [NO][SbF₆] | [(2,6-Mes₂C₆H₃S)₂]˙⁺ | Electroactive materials ( ) |

π-Conjugated Systems

Dmp-I is used to synthesize π-conjugated phosphorus compounds. Lithiation followed by quenching with fluorene derivatives yields bis-fluorene phosphaalkenes (e.g., 13 ), which exhibit extended electronic conjugation for optoelectronic applications ( ).

Steric and Electronic Effects

The mesityl groups impose significant steric hindrance, slowing rotation about the C–P bond (ΔG‡ ≈ 14 kcal/mol) ( ). This steric protection stabilizes reactive intermediates like diphosphenes and phosphaalkenes against dimerization.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

2,6-Dimesitylphenyl iodide serves as a versatile intermediate in organic synthesis. It is particularly valuable in the formation of complex organic molecules through various coupling reactions. One notable application is in the Suzuki-Miyaura coupling reaction , where the iodine atom can be substituted with boronic acids to produce biaryl compounds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.

Reactivity in Substitution Reactions

The compound undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The steric hindrance provided by the two mesityl groups enhances selectivity and yields in these transformations.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds | Palladium catalysts, boronic acids |

| Oxidation Reactions | Converts to iodoso or iodyl derivatives | Hydrogen peroxide, peracids |

| Reduction Reactions | Yields corresponding aryl iodides | Lithium aluminum hydride, sodium borohydride |

Catalysis

Precursor for Catalysts

In catalysis, this compound acts as a precursor for synthesizing various catalysts used in organic transformations. Its ability to participate in substitution reactions makes it a key component in developing new catalytic systems that enhance reaction efficiency and selectivity.

Material Science

Preparation of π-Conjugated Compounds

This compound is employed in material science for preparing π-conjugated organophosphorus compounds, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The steric bulk of the mesityl groups contributes to the stability and electronic properties of these materials.

Surface Chemistry

Adsorption Studies

Research has also focused on the adsorption properties of this compound on metal surfaces. Techniques such as scanning tunneling microscopy have been utilized to study its interactions with various substrates, providing insights into its potential applications in nanotechnology and surface modification.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

- Photocatalytic Transformations : Recent research demonstrated that using blue light photocatalysis with this compound can efficiently transform white phosphorus into valuable triarylphosphines and tetraarylphosphonium salts in a single step. This process showcases its utility in developing sustainable chemical transformations .

- Synthetic Methodologies : Various synthetic routes have been developed for producing this compound, typically involving the iodination of precursors like 2,6-Dimesitylphenyl bromide under reflux conditions with sodium iodide.

作用機序

The mechanism of action of 2,6-dimesitylphenyl iodide in chemical reactions involves the activation of the iodine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the oxidative addition of the aryl iodide, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The steric bulk of the mesityl groups provides kinetic stability and influences the reactivity of the compound.

類似化合物との比較

2,6-Dimesitylphenyl Bromide: Similar in structure but contains a bromine atom instead of iodine.

2,6-Dimesitylphenyl Chloride: Contains a chlorine atom instead of iodine.

2,6-Dimesitylphenyl Fluoride: Contains a fluorine atom instead of iodine.

Uniqueness: 2,6-Dimesitylphenyl iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromide, chloride, and fluoride counterparts. The iodine atom is larger and more polarizable, making it more reactive in substitution and coupling reactions. Additionally, the steric bulk of the mesityl groups provides enhanced stability and selectivity in various chemical transformations.

生物活性

Chemical Structure and Properties

The chemical formula of 2,6-dimesitylphenyl iodide is C24H25I. The presence of two mesityl groups (2,4,6-trimethylphenyl) adjacent to the iodine atom significantly influences its steric and electronic properties. These features contribute to its reactivity and potential applications in various fields including catalysis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C24H25I |

| Molecular Weight | 400.36 g/mol |

| IUPAC Name | This compound |

| Appearance | White solid |

Potential Biological Activities

While direct studies on the biological activity of this compound are sparse, several related organoiodine compounds have demonstrated significant biological properties:

- Antimicrobial Activity : Organoiodine compounds are often investigated for their antimicrobial properties. For instance, iodinated compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Similar structures have been explored for their anticancer activities, where modifications in iodine-containing compounds can lead to enhanced cytotoxic effects against cancer cells.

Case Studies and Research Findings

- Antimicrobial Activity : A study on related organoiodine compounds indicated that structural modifications can lead to varying degrees of antimicrobial efficacy. The introduction of bulky groups like mesityl may enhance activity by improving lipophilicity and cellular uptake.

- Radical Cation Formation : Research involving the radical cations derived from similar compounds has provided insights into their electronic properties and stability. For example, the formation of radical cations from 2,6-dimesitylphenyl lithium has been studied using techniques such as EPR spectroscopy and X-ray diffraction. These studies suggest that the compound's reactivity can be harnessed for further chemical transformations .

- Catalytic Applications : Investigations into the catalytic properties of this compound reveal its potential in transition metal-mediated reactions. Its ability to form coordination complexes is of particular interest in material science and catalysis.

Discussion

The unique steric bulk provided by the mesityl groups in this compound not only affects its reactivity but also suggests potential pathways for biological activity. While there is a lack of direct evidence regarding its specific biological effects, the characteristics shared with other organoiodine compounds provide a foundation for future research.

特性

IUPAC Name |

2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKTQRJUVVQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。